molecular formula C16H17NO3 B3029254 2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid CAS No. 603105-69-7

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid

Cat. No.: B3029254
CAS No.: 603105-69-7
M. Wt: 271.31 g/mol
InChI Key: RVKGUGAAFHVRLA-UHFFFAOYSA-N
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Description

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to the phenyl ring, which is connected to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-(benzyloxy)benzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.

    Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to remove the benzyl ether group, yielding a simpler amino acid.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Simplified amino acids.

    Substitution: Acylated or alkylated amino acids.

Scientific Research Applications

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in amino acid metabolism.

    Pathways Involved: It may influence pathways related to protein synthesis and degradation, as well as signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-(benzyloxy)phenyl)propanoic acid
  • 2-(Benzylamino)-3-(benzyloxy)propanoic acid
  • 3-(2-(Benzyloxy)ethoxy)propanoic acid

Uniqueness

2-Amino-3-(2-(benzyloxy)phenyl)propanoic acid is unique due to the specific position of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

2-amino-3-(2-phenylmethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGUGAAFHVRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306890
Record name 2-(Phenylmethoxy)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-69-7
Record name 2-(Phenylmethoxy)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethoxy)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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